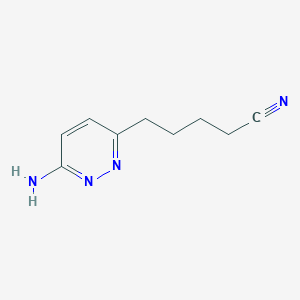

5-(6-Aminopyridazin-3-yl)pentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(6-Aminopyridazin-3-yl)pentanenitrile is a chemical entity that appears to be related to a class of compounds designed for biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological relevance. For instance, the first paper discusses S-2-amino-5-azolylpentanoic acids, which are inhibitors of nitric oxide synthases (NOS) . These compounds are structurally related to this compound in that they both contain azole groups, which are five-membered heterocycles containing at least one nitrogen atom.

Synthesis Analysis

The synthesis of related azolylpentanoic acids is described in the first paper, where 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester is treated with various azoles under basic conditions, followed by acidolytic deprotection to yield the desired 2-amino-5-azolylpentanoic acids . A nitrile group is introduced at the 2-position of the imidazole by reaction with 1-cyano-4-dimethylaminopyridine. This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would include a pyridazinyl group attached to a pentanenitrile chain. The presence of the aminopyridazinyl moiety suggests potential for hydrogen bonding and electronic interactions that could be significant in the binding to biological targets. The azole moiety, as seen in the first paper, is crucial for the biological activity of the compounds, indicating that the molecular structure of this compound may also confer similar properties .

Chemical Reactions Analysis

While the second paper does not directly discuss this compound, it does describe the chemical reactions of a related compound, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile . This compound undergoes various reactions with different reagents to yield a variety of heterocyclic compounds. By analogy, this compound could potentially undergo similar reactions, such as with orthoformates, hydrazine hydrate, acyl chlorides, and alkyl halides, to yield new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred to some extent from the structures discussed in the papers. The compound likely has moderate solubility in polar organic solvents due to the presence of the nitrile and amino groups. The azole ring could contribute to the compound's stability and electronic properties, which might be relevant in its reactivity and interaction with biological targets. The amino group could also make the compound a base, capable of forming salts with acids, which could affect its solubility and bioavailability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Derivatives of 5-aminopyrazoles, including 5-(6-Aminopyridazin-3-yl)pentanenitrile, have been synthesized and evaluated for their antibacterial activity and cytotoxicity. These compounds have shown promising results as potential antibacterial agents, highlighting the importance of the 5-aminopyrazole scaffold in medicinal chemistry (Al-Adiwish et al., 2013).

Green Synthesis Approaches

Research on green synthesis methods has led to the development of 2,4-diamino-1,3,5-triazine derivatives from dicyandiamide and nitriles. These compounds are synthesized under microwave irradiation, reducing solvent use and reaction times, and have applications in material science due to their structural characteristics (Díaz‐Ortiz et al., 2004).

Advanced Material Science Applications

Compounds related to this compound have been explored for their potential in creating advanced materials. For example, studies on crystalline C6N9H3·HCl, a novel C3N4 graphitic derivative, have demonstrated significant potential in material science due to its unique structural and chemical properties (Zhang et al., 2001).

Anticancer Activity

The synthesis of new 3-allylthio-6-(mono or disubstituted) aminopyridazines and their evaluation for anticancer activities highlight the importance of pyridazine derivatives in developing new chemotherapy agents. These compounds have shown antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents (Won & Park, 2010).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed as potent antiviral agents against the avian influenza virus. These compounds demonstrate the versatility of pyrazole derivatives in addressing significant public health concerns like influenza (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

5-(6-aminopyridazin-3-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-7-3-1-2-4-8-5-6-9(11)13-12-8/h5-6H,1-4H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMQAQUVPRZWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCCCC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)